

m-Tolualdehyde: A Comprehensive Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: *m*-Tolualdehyde

Cat. No.: B113406

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data and handling precautions for **m-Tolualdehyde** (CAS No. 620-23-5), also known as 3-methylbenzaldehyde. The information is intended to support safe laboratory and manufacturing practices for professionals in research and drug development. This document synthesizes data from multiple safety data sheets (SDS) and established experimental protocols to ensure a comprehensive understanding of the substance's properties and potential hazards.

Chemical and Physical Properties

m-Tolualdehyde is a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Proper handling and storage are crucial to minimize risks. The key physical and chemical properties of **m-Tolualdehyde** are summarized in the table below.

Property	Value	Source
Chemical Formula	C ₈ H ₈ O	[2]
Molecular Weight	120.15 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor	Pungent, almond-like	
Boiling Point	199 °C (390.2 °F)	
Flash Point	78 °C (172.4 °F) - Closed Cup	
Density	1.019 g/mL at 25 °C	
Vapor Density	4.14 (Air = 1)	
Water Solubility	Slightly soluble	
log Pow (Octanol/Water)	2.25	

Toxicological Data

The toxicological properties of **m-tolualdehyde** have not been fully investigated, but available data indicate moderate acute oral toxicity and irritation potential.

Endpoint	Species	Route	Value	Classification	Source
Acute Oral Toxicity (LD50)	Rat	Oral	1600 mg/kg	Category 4 (Harmful if swallowed)	
Skin Corrosion/Irritation	Rabbit	Dermal	Irritant	Category 2 (Causes skin irritation)	
Serious Eye Damage/Irritation	Not specified	Ocular	Serious Irritant	Category 2 (Causes serious eye irritation)	
Respiratory Irritation	Not specified	Inhalation	May cause respiratory irritation	STOT SE Category 3	

Experimental Protocols

The toxicological data presented are typically generated using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols provide a framework for the consistent and reliable assessment of chemical hazards.

Acute Oral Toxicity (Based on OECD Guideline 401, now obsolete)

The acute oral toxicity of a substance, expressed as the LD50 value, was historically determined using methods outlined in OECD Test Guideline 401. Although this guideline has been replaced by alternative methods that reduce the number of animals used (OECD TGs 420, 423, and 425), it provides the foundational methodology for much of the existing toxicological data.

The protocol involves the following key steps:

- **Animal Selection:** Healthy, young adult rats are typically used.
- **Dosage:** The test substance is administered in graduated doses to several groups of animals, with one dose per group.
- **Administration:** The substance is administered orally via gavage.
- **Observation:** Animals are observed for signs of toxicity and mortality over a period of up to 14 days.
- **Data Analysis:** The LD50 is calculated statistically as the dose expected to cause death in 50% of the treated animals.

Acute Dermal Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

The protocol involves the following key steps:

- **Animal Selection:** Albino rabbits are the preferred species.
- **Application:** A single dose of the test substance (0.5 mL for liquids) is applied to a small area of clipped skin.
- **Exposure:** The application site is covered with a gauze patch for a 4-hour exposure period.
- **Observation:** After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours).
- **Scoring:** The severity of the skin reactions is graded, and the reversibility of the effects is observed for up to 14 days.

Acute Eye Irritation (Based on OECD Guideline 405)

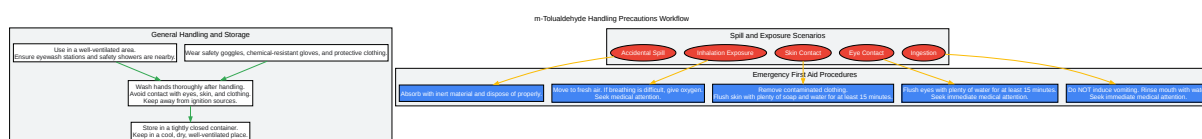
This test evaluates the potential of a substance to cause damage to the eye.

The protocol involves the following key steps:

- **Animal Selection:** Albino rabbits are typically used.
- **Application:** A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.
- **Observation:** The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
- **Scoring:** Lesions are scored to quantify the degree of irritation.
- **Reversibility:** The reversibility of any observed effects is also assessed.

Handling Precautions and Safety Measures

The following diagram illustrates the logical flow of handling precautions for **m-Tolualdehyde**, from general laboratory safety to specific emergency responses.



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References

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